3-(bromomethyl)-N-methylbenzenesulfonamide
Description
3-(Bromomethyl)-N-methylbenzenesulfonamide (CAS: 914094-74-9) is a benzenesulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol. Key physical properties include a predicted density of 1.558 g/cm³, boiling point of 371.4°C, and pKa of 11.26 . The bromomethyl group at the meta position of the benzene ring and the N-methyl sulfonamide moiety make it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Its reactivity is attributed to the labile bromine atom, which facilitates further functionalization in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
3-(bromomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3 |
InChI Key |
DGCRGKVPWCSRKW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide. One common method is to react N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of bromine as a reagent is carefully managed to prevent any hazardous situations.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-(bromomethyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-N-methylbenzenesulfonamide involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This covalent modification can disrupt essential biological pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Crystallographic and Physicochemical Insights
- Crystal Packing: Unlike N-(3-methylbenzoyl)-2-methylbenzenesulfonamide (monoclinic, P21/c space group), the target compound lacks published crystallographic data, suggesting opportunities for structural studies .
- Solubility and Stability: The aminomethyl analogue (3-(aminomethyl)-N-methylbenzenesulfonamide) likely has higher water solubility due to the polar NH₂ group, whereas the bromomethyl derivative’s hydrophobicity favors organic-phase reactions .
Biological Activity
3-(Bromomethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromomethyl group attached to a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the bromine atom may enhance the lipophilicity and reactivity of the molecule, potentially influencing its interaction with biological targets.
Overview
This compound has been evaluated for its antibacterial properties against various strains of bacteria. Sulfonamides are generally known for their ability to inhibit bacterial growth by interfering with folate synthesis.
Case Studies and Research Findings
-
In Vitro Studies :
- A study reported that sulfonamide derivatives, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
- The compound demonstrated lower MIC values compared to traditional antibiotics, suggesting enhanced potency against resistant strains.
-
Mechanism of Action :
- The primary mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), crucial for bacterial folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt nucleotide synthesis, leading to bacterial cell death.
-
Structure-Activity Relationship (SAR) :
- Modifications to the sulfonamide structure have been shown to affect biological activity significantly. For instance, the introduction of electron-withdrawing groups like bromine at specific positions on the aromatic ring can enhance binding affinity to DHPS.
- A comparative analysis indicated that compounds with halogen substitutions exhibited improved antibacterial efficacy due to increased lipophilicity and better membrane penetration.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than Methicillin (16 µg/mL) |
| Escherichia coli | 16 | Comparable to Ciprofloxacin (16 µg/mL) |
| Pseudomonas aeruginosa | 32 | Higher than Meropenem (8 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
